Pomalidomide-C2-acid

概要

説明

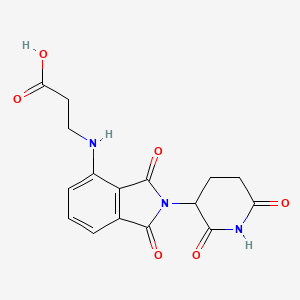

Pomalidomide-C2-acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and targeted protein degradation. This compound is characterized by its intricate structure, which includes a piperidinyl group and an isoindolinone moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C2-acid typically involves multiple steps. One common approach starts with the preparation of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline, which is then reacted with various reagents to introduce the propanoic acid moiety. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the quality of the final product .

化学反応の分析

Types of Reactions

Pomalidomide-C2-acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced .

科学的研究の応用

Pomalidomide-C2-acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is used in the study of protein-ligand interactions and as a probe for investigating biological pathways.

Medicine: This compound is explored for its potential therapeutic applications, particularly in targeted protein degradation and cancer treatment.

Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals

作用機序

The mechanism of action of Pomalidomide-C2-acid involves its interaction with specific molecular targets, such as proteins or enzymes. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. For example, in targeted protein degradation, the compound may bind to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of a target protein .

類似化合物との比較

Similar Compounds

Thalidomide: Known for its immunomodulatory and anti-inflammatory properties, thalidomide shares structural similarities with Pomalidomide-C2-acid.

Pomalidomide: Another immunomodulatory drug, pomalidomide is used in the treatment of multiple myeloma and has a similar isoindolinone structure.

Lenalidomide: This compound is also used in the treatment of multiple myeloma and other cancers and shares structural features with the target compound

Uniqueness

What sets this compound apart is its specific functional groups and the potential for targeted protein degradation. This makes it a valuable tool in medicinal chemistry and drug development, offering unique advantages over other similar compounds .

生物活性

Pomalidomide-C2-acid, a derivative of the immunomodulatory drug pomalidomide, exhibits significant biological activity relevant to cancer treatment, particularly in multiple myeloma. This article explores its mechanisms of action, pharmacological properties, and clinical efficacy based on diverse research findings.

Pomalidomide acts primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific proteins that promote tumor growth and survival, thereby exerting anti-cancer effects. The following points summarize its mechanisms:

- Immunomodulation : Pomalidomide enhances T-cell and natural killer (NK) cell-mediated immunity while inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Apoptosis Induction : It promotes apoptosis in various tumor cells, contributing to its antineoplastic activity .

- Transcriptional Inhibition : Pomalidomide inhibits the transcriptional activity of COX-2, reducing levels of prostaglandins that are often elevated in cancer .

Pharmacokinetics

The pharmacokinetic profile of pomalidomide is crucial for understanding its therapeutic potential:

- Absorption : Pomalidomide is well absorbed with a time to maximum concentration (Tmax) of 2-3 hours after oral administration. The steady-state pharmacokinetic parameters indicate a significant accumulation following multiple doses .

- Distribution : The mean apparent volume of distribution ranges from 62 to 138 L, indicating extensive tissue distribution .

- Metabolism : Primarily metabolized by CYP1A2 and CYP3A4, the metabolites exhibit significantly reduced activity compared to the parent compound. Approximately 73% of the drug is eliminated via urine .

- Half-Life : The half-life in healthy subjects is about 9.4 hours, while it is slightly shorter in multiple myeloma patients at approximately 7.5 hours .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of pomalidomide in treating relapsed or refractory multiple myeloma:

- Phase II Trials : In a multicenter Phase II trial, patients receiving pomalidomide showed an overall response rate (ORR) of 63% when combined with dexamethasone. The median progression-free survival (PFS) was reported at 10.5 months .

- Dose Optimization Studies : Studies have indicated that a dose of 2 mg daily is effective, with some trials exploring higher doses (up to 4 mg) without significant improvement in outcomes .

- Safety Profile : Common adverse effects include neutropenia, fatigue, and gastrointestinal disturbances. Neutropenia has been noted as a significant dose-limiting toxicity in several studies .

Data Table: Summary of Key Clinical Trials

| Study Type | Population | Treatment | ORR (%) | Median PFS (months) | Major Toxicity |

|---|---|---|---|---|---|

| Phase II Trial | Relapsed/refractory MM patients | Pomalidomide + Dexamethasone | 63 | 10.5 | Neutropenia |

| Dose Optimization | Dual refractory MM patients | Pomalidomide (2 mg vs. 4 mg) | 49 (2 mg) vs. 43 (4 mg) | N/A | Neutropenia |

| Combination Study | Patients with lenalidomide resistance | Pomalidomide + Dexamethasone | 47 | N/A | Neutropenia |

Case Studies

Several case studies have highlighted the effectiveness of pomalidomide in individual patients with advanced multiple myeloma:

- Case Study A : A patient previously treated with lenalidomide exhibited a complete response after switching to pomalidomide combined with dexamethasone.

- Case Study B : Another patient demonstrated prolonged stabilization of disease after initiating treatment with pomalidomide at a dose of 2 mg daily.

These individual cases underscore the potential for pomalidomide to provide therapeutic benefits in challenging scenarios where other treatments have failed.

特性

IUPAC Name |

3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O6/c20-11-5-4-10(14(23)18-11)19-15(24)8-2-1-3-9(13(8)16(19)25)17-7-6-12(21)22/h1-3,10,17H,4-7H2,(H,21,22)(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZAHNGGMCSUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。